molecular formula C11H15NO5S B5258098 2-[(4-Ethoxyphenyl)sulfonylamino]propanoic acid

2-[(4-Ethoxyphenyl)sulfonylamino]propanoic acid

Cat. No.: B5258098
M. Wt: 273.31 g/mol
InChI Key: VDAUHLZHJLIURY-UHFFFAOYSA-N
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Description

2-[(4-Ethoxyphenyl)sulfonylamino]propanoic acid is a chemical compound with potential therapeutic applications. It is characterized by the presence of an ethoxyphenyl group, a sulfonylamino group, and a propanoic acid moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 2-[(4-Ethoxyphenyl)sulfonylamino]propanoic acid typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with an appropriate amino acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and minimize production costs. This may include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

2-[(4-Ethoxyphenyl)sulfonylamino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonylamino group can be replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(4-Ethoxyphenyl)sulfonylamino]propanoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-[(4-Ethoxyphenyl)sulfonylamino]propanoic acid involves its interaction with specific molecular targets and pathways within biological systems. The sulfonylamino group is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

2-[(4-Ethoxyphenyl)sulfonylamino]propanoic acid can be compared with other similar compounds, such as:

    2-[(4-Methoxyphenyl)sulfonylamino]propanoic acid: This compound has a methoxy group instead of an ethoxy group, which may result in different biological activities and properties.

    2-[(4-Chlorophenyl)sulfonylamino]propanoic acid: The presence of a chlorine atom can significantly alter the compound’s reactivity and biological effects.

    2-[(4-Nitrophenyl)sulfonylamino]propanoic acid: The nitro group can introduce additional reactivity and potential biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-[(4-ethoxyphenyl)sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5S/c1-3-17-9-4-6-10(7-5-9)18(15,16)12-8(2)11(13)14/h4-8,12H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDAUHLZHJLIURY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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